

# An In-depth Technical Guide to the Chemical Properties of Ethyl 5-hydroxydecanoate

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## Compound of Interest

Compound Name: Ethyl 5-hydroxydecanoate

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## Abstract

**Ethyl 5-hydroxydecanoate** is a fatty acid ethyl ester characterized by a hydroxyl group at the C-5 position. While primarily utilized in the flavor and fragrance industry for its sweet, fatty, and peach-like aroma, its chemical structure suggests potential for further investigation in various scientific domains, including organic synthesis and materials science.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the known chemical and physical properties of **Ethyl 5-hydroxydecanoate**, compiled from publicly available data. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. It is important to note that detailed experimental protocols for its synthesis, purification, and biological activity are not extensively documented in publicly accessible literature.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Ethyl 5-hydroxydecanoate** are summarized in the tables below. This data is essential for its handling, characterization, and application in a laboratory setting.

### Table 1: General Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>3</sub>	[1][3][4]
Molecular Weight	216.32 g/mol	[1][3][4]
IUPAC Name	ethyl 5-hydroxydecanoate	[1]
CAS Number	75587-06-3	[3]
Synonyms	5-Hydroxydecanoic acid ethyl ester, Decanoic acid, 5-hydroxy-, ethyl ester	[1]

**Table 2: Physical Properties**

Property	Value	Source(s)
Physical Description	Colorless, clear liquid with a sweet, fatty, peach-like aroma.	[1]
Boiling Point	280-299 °C at 760 mmHg	[2]
Melting Point	Data not available	
Density	0.945 - 0.956 g/cm <sup>3</sup> at 20 °C	[1]
Refractive Index	1.442 - 1.452 at 20 °C	[1]
Solubility	Very slightly soluble in water; Soluble in ethanol.	[1]

## Spectroscopic Data

While specific, detailed spectra with peak assignments for **Ethyl 5-hydroxydecanoate** are not readily available in the searched literature, general principles of NMR and mass spectrometry can be applied to predict its spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for the  $-\text{OCH}_2-$  and a triplet for the  $-\text{CH}_3$ ), a multiplet for the proton on the carbon bearing the hydroxyl group ( $-\text{CH}(\text{OH})-$ ), and a series of overlapping multiplets for the methylene protons of the decanoate chain.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon of the ester, a signal for the carbon attached to the hydroxyl group, signals for the two carbons of the ethyl group, and distinct signals for the carbons of the decanoate backbone.

## Mass Spectrometry (MS) (Predicted)

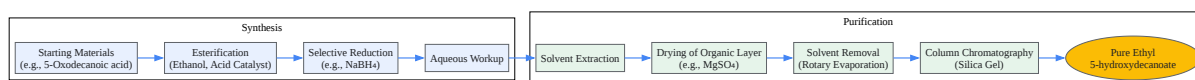
The mass spectrum of **Ethyl 5-hydroxydecanoate** would likely show a molecular ion peak  $[\text{M}]^+$  at  $m/z$  216. Key fragmentation patterns would be expected from the cleavage of the ester group, loss of water from the hydroxyl group, and fragmentation of the alkyl chain.

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **Ethyl 5-hydroxydecanoate** are not available in the public domain based on the conducted searches. However, a general workflow for its synthesis and purification can be conceptualized based on standard organic chemistry principles.

## Hypothetical Synthesis and Purification Workflow

The following diagram illustrates a plausible, though not experimentally verified, workflow for the synthesis and purification of **Ethyl 5-hydroxydecanoate**. This would likely involve the esterification of 5-hydroxydecanoic acid or the reduction of a corresponding keto-ester.



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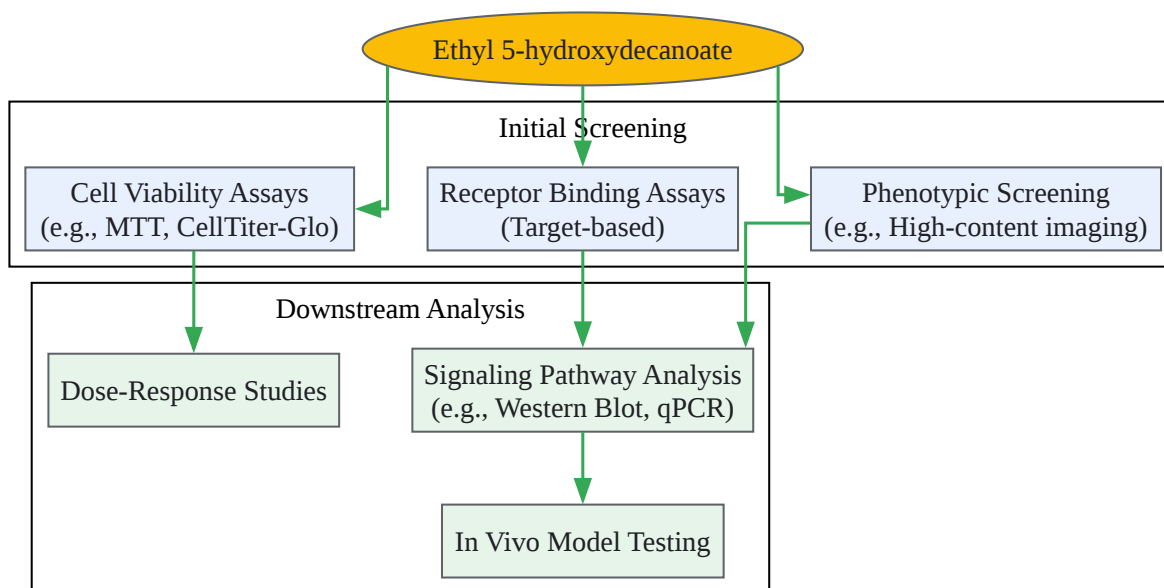
Hypothetical workflow for the synthesis and purification of **Ethyl 5-hydroxydecanoate**.

## Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for **Ethyl 5-hydroxydecanoate**. Its primary documented use is as a flavoring and fragrance agent.[1] The absence of this data represents a significant knowledge gap and an opportunity for future research.

## A General Logical Framework for Investigating Biological Activity

For researchers interested in exploring the potential biological effects of this compound, a logical workflow for initial investigation is proposed below.



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Logical workflow for the initial investigation of the biological activity of a novel compound.

## Safety and Handling

**Ethyl 5-hydroxydecanoate** is classified as a flammable liquid and vapor.[1] Standard laboratory safety protocols should be followed, including working in a well-ventilated area and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

## Conclusion

**Ethyl 5-hydroxydecanoate** is a well-characterized compound in terms of its basic chemical and physical properties, primarily driven by its use in the flavor and fragrance industry. However, for the scientific research and drug development communities, there is a notable absence of detailed experimental protocols and, most significantly, a lack of data on its biological activities. This guide consolidates the available information to provide a solid foundation for any future research endeavors into this molecule, highlighting the areas where further investigation is warranted.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Ethyl 5-hydroxydecanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671634#ethyl-5-hydroxydecanoate-chemical-properties]

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